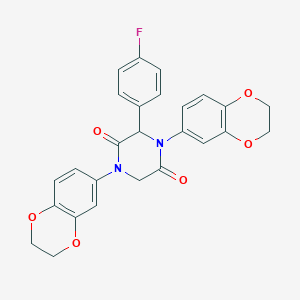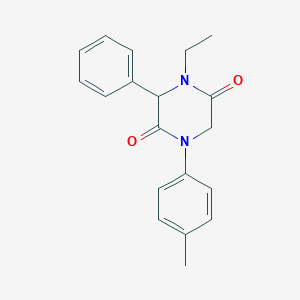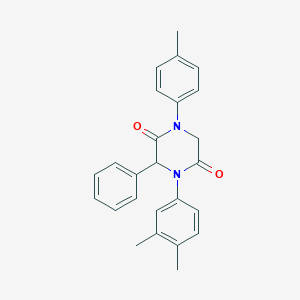
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the regulation of neurotransmitters. It also interacts with receptors such as the dopamine receptor, which is involved in the regulation of mood and behavior. Furthermore, it modulates signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also regulates glucose metabolism and insulin secretion by modulating the activity of enzymes involved in glucose uptake and utilization. In addition, it has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties can be easily characterized using various analytical techniques. It also exhibits potent biological activity at low concentrations, making it suitable for use in in vitro and in vivo experiments. However, its limited solubility in water and some organic solvents can pose challenges in certain experiments, and its potential toxicity and side effects need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on 4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One potential direction is the development of novel derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Furthermore, the elucidation of its molecular targets and mechanisms of action can provide insights into its biological activity and facilitate the development of more effective therapeutic strategies.
Métodos De Síntesis
The synthesis of 4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 3,4-dimethylbenzaldehyde, 4-methylbenzaldehyde, and phenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product. The purity of the compound can be enhanced through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has hypoglycemic effects by regulating glucose metabolism and insulin secretion. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C25H24N2O2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2/c1-17-9-12-21(13-10-17)26-16-23(28)27(22-14-11-18(2)19(3)15-22)24(25(26)29)20-7-5-4-6-8-20/h4-15,24H,16H2,1-3H3 |
Clave InChI |
SLTIZATXLGAQSU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


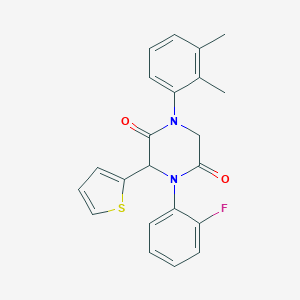
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
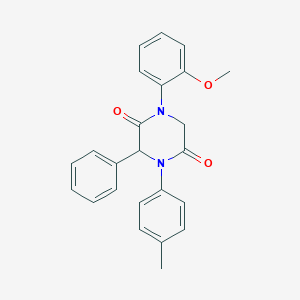
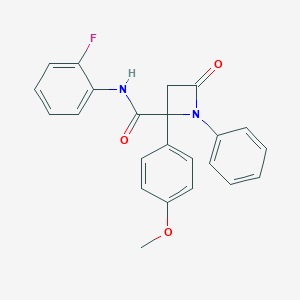
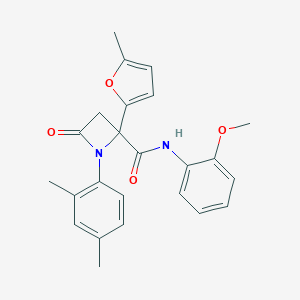
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
